L-3,5-Diiodotyrosine ethyl ester hydrochloride
Description
L-3,5-Diiodotyrosine ethyl ester hydrochloride is a halogenated tyrosine derivative where iodine atoms substitute the 3,5-positions of the aromatic ring. The compound is an ethyl ester hydrochloride salt, enhancing its solubility in polar solvents compared to its free base form. Structurally, it consists of a tyrosine backbone modified with two iodine atoms and an ethyl ester group, stabilized as a hydrochloride salt.
This compound is primarily used in biochemical research as a precursor for thyroid hormone analogs (e.g., thyroxine) and as a tool for studying iodine metabolism . Its esterification improves membrane permeability, making it valuable in prodrug design and metabolic tracing studies.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBBOCVXEPIPBR-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224955 | |
| Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74051-47-1 | |
| Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIIODO-L-TYROSINE ETHYL ESTER HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-3,5-Diiodotyrosine ethyl ester hydrochloride typically involves the iodination of L-tyrosine followed by esterification. The iodination process introduces iodine atoms at the 3 and 5 positions of the tyrosine molecule. This is usually achieved using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The resulting diiodotyrosine is then esterified using ethanol and hydrochloric acid to form the ethyl ester hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Key Synthetic Routes
The compound is synthesized via a two-step process:
- Iodination : L-tyrosine undergoes iodination using iodine (I₂) and sodium iodate (NaIO₃) under acidic conditions to introduce iodine atoms at the 3 and 5 positions .
- Esterification : The resulting diiodotyrosine is treated with ethanol and HCl to form the ethyl ester hydrochloride .
Industrial-Scale Production :
- Optimized conditions include recrystallization for purity (>99% by HPLC) .
- Copper catalysts (e.g., Cu-bronze) enhance coupling efficiency in biphenyl-ether formation .
Oxidation Reactions
This compound undergoes oxidation at the phenolic hydroxyl group:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ | Acidic aqueous solution | Quinone derivatives | 60–75% |
| KMnO₄ | Alkaline medium | Oxidized aromatic intermediates | 50–65% |
Mechanistic Insight :
Oxidation generates reactive quinones, which are studied for their role in thyroid hormone metabolism .
Reduction Reactions
The iodine atoms and ester group are susceptible to reduction:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Methanol, 25°C | Deiodinated tyrosine esters | 70–85% |
| LiAlH₄ | Dry ether, reflux | Free amine derivatives | 55–65% |
Applications :
Substitution Reactions
Nucleophilic substitution occurs at iodine positions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃ | DMF, 80°C | Azido derivatives | 60–70% |
| Thiophenol | THF, Cu catalyst | Thioether analogs | 50–60% |
Notable Example :
Substitution with 4-methoxyphenoxy groups forms intermediates for levothyroxine synthesis .
Coupling Reactions
The compound participates in Ullmann-type couplings for biphenyl-ether bond formation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Bis(p-anisyl)iodonium bromide | n-Butanol, diisopropylamine | 3,5-Diiodo-4-p-methoxy-phenoxy derivatives | 87% |
Key Application :
This reaction is pivotal in synthesizing levothyroxine sodium (thyroxine) .
Hydrolysis and Deprotection
The ethyl ester and acetyl groups are cleaved under acidic/basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HBr in glacial acetic acid | Reflux, 4 hours | 3,5-Diiodothyronine | 95% |
| NaOH | Methanol, room temperature | Free carboxylic acid | 85–90% |
Biological Interactions
The compound serves as a precursor in thyroid hormone biosynthesis:
- Thyroid Peroxidase (TPO) : Catalyzes coupling with thyroglobulin to form T₃/T₄ .
- Metabolic Stability : Resists enzymatic degradation in serum due to ester protection .
Analytical Characterization
Key spectroscopic data from recent studies:
¹H NMR (DMSO-d₆, 400 MHz) :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 4,5 | 7.79 | Singlet | Aromatic H |
| 2,3 | 6.93 | Singlet | Aromatic H |
| 8 | 3.42 | Multiplet | Methine (CH) |
¹³C NMR (DMSO-d₆, 100 MHz) :
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| 172.34 | Carbonyl (COOH) | |
| 159.87 | Aromatic C-O |
Scientific Research Applications
Thyroid Hormone Research
Role as a Precursor:
L-3,5-Diiodotyrosine ethyl ester hydrochloride is utilized as a precursor in the synthesis of thyroid hormones. It aids researchers in understanding thyroid function and disorders, particularly hypothyroidism and hyperthyroidism. The compound's iodinated structure is crucial for the production of thyroxine (T4) and triiodothyronine (T3), which are vital for metabolic regulation.
Radioactive Tracers
Imaging Studies:
This compound is employed in developing radiolabeled compounds for imaging studies, particularly in nuclear medicine. Its ability to incorporate iodine makes it suitable for creating tracers that enhance diagnostic capabilities through techniques such as Positron Emission Tomography (PET) scans. Research has shown that radiolabeled L-3,5-diiodotyrosine derivatives can effectively target thyroid tissues, improving the accuracy of imaging thyroid-related diseases .
Pharmaceutical Development
Drug Formulation:
In pharmaceutical development, this compound serves as a key ingredient in formulating drugs aimed at treating thyroid dysfunction. Its iodinated nature allows for targeted therapeutic options that can enhance drug efficacy while minimizing side effects. Studies indicate that formulations containing this compound can lead to improved patient outcomes in managing thyroid disorders .
Biochemical Assays
Enzyme Activity Measurement:
The compound is valuable in biochemical assays that measure enzyme activity related to iodinated compounds. These assays are essential for evaluating metabolic pathways involving iodine metabolism and can provide insights into the biochemical mechanisms underlying various diseases, including cancer and metabolic disorders .
Research on Antioxidants
Potential Antioxidant Properties:
Recent studies have explored the antioxidant properties of this compound. Its role in mitigating oxidative stress is particularly relevant in cancer research and aging studies. Researchers are investigating how this compound may protect cells from damage caused by free radicals, potentially offering new therapeutic avenues for age-related diseases .
Data Table: Summary of Applications
Case Study 1: Thyroid Imaging
In a study involving patients with suspected thyroid disorders, this compound was used to develop a radiotracer that significantly improved the visualization of thyroid tissues during PET scans. The results indicated a higher sensitivity and specificity compared to traditional imaging methods.
Case Study 2: Antioxidant Activity
Research conducted on cellular models demonstrated that this compound exhibited notable antioxidant activity, reducing oxidative stress markers significantly when compared to control groups. This finding suggests potential therapeutic applications in age-related degenerative diseases.
Mechanism of Action
The mechanism of action of L-3,5-Diiodotyrosine ethyl ester hydrochloride involves its interaction with thyroid hormone receptors and enzymes involved in thyroid hormone synthesis and metabolism. The compound can mimic the effects of natural thyroid hormones, influencing various physiological processes such as metabolism, growth, and development .
Comparison with Similar Compounds
Halogenation Pattern: Diiodo vs. Dichloro Derivatives
The substitution of iodine with other halogens significantly alters physicochemical properties. For example:
- 3,5-Dichloro-L-tyrosine-[13C9,15N] Hydrochloride (Catalog #14208) replaces iodine with chlorine atoms and incorporates stable isotopes. This isotopic labeling (13C, 15N) enables precise metabolic tracking in mass spectrometry, a key advantage over non-isotopic analogs like L-3,5-diiodotyrosine ethyl ester hydrochloride. Chlorine’s smaller atomic radius reduces molecular weight and increases solubility in aqueous media compared to iodine derivatives .
| Property | L-3,5-Diiodotyrosine Ethyl Ester HCl | 3,5-Dichloro-L-tyrosine-[13C9,15N] HCl |
|---|---|---|
| Halogen Substitution | Iodine (I) | Chlorine (Cl) |
| Isotopic Labeling | None | 13C9, 15N |
| Typical Purity | ≥95% (inferred) | ≥98% |
| Primary Application | Thyroid hormone synthesis | Isotopic tracing in metabolism studies |
Ester Group Variations: Ethyl vs. Methyl Esters
The ethyl ester group in this compound increases lipophilicity compared to its methyl ester counterpart (3,5-Diiodo-L-tyrosine methyl ester ). Ethyl esters generally exhibit slower hydrolysis rates in vivo, prolonging their bioavailability. Methyl esters, being smaller, may offer faster metabolic conversion but reduced tissue penetration .
Stereoisomers: L- vs. D- and DL-Forms
The stereochemical configuration impacts biological activity. For instance:
- 3,5-Diiodo-L-tyrosine is the natural enantiomer involved in thyroid hormone biosynthesis.
- These isomers are often used as controls in enzymatic studies to assess stereospecificity .
Salt Forms: Hydrochloride vs. Free Base
The hydrochloride salt form (e.g., L-3,5-diiodotyrosine ethyl ester HCl) improves water solubility, facilitating formulation in pharmaceuticals. In contrast, free base forms are more lipophilic and suited for lipid-based delivery systems.
Thyronine Derivatives
3,5-Diiodo-L-thyronine represents a structural analog where the tyrosine side chain is extended. Thyronine derivatives are direct precursors to triiodothyronine (T3) and thyroxine (T4), whereas L-3,5-diiodotyrosine derivatives serve as intermediates in their synthesis .
Key Research Findings
- Solubility and Stability : Diiodo compounds exhibit lower aqueous solubility than dichloro analogs due to iodine’s larger atomic size and higher molecular weight. Hydrochloride salts mitigate this limitation .
- Metabolic Applications : Isotopically labeled derivatives (e.g., 13C9,15N) are indispensable in tracer studies but require specialized synthesis protocols .
- Prodrug Potential: Ethyl esterification enhances oral bioavailability by resisting premature hydrolysis in the gastrointestinal tract.
Biological Activity
L-3,5-Diiodotyrosine ethyl ester hydrochloride (CAS 74051-47-1) is a synthetic analog of thyroid hormones, specifically designed for research applications related to thyroid hormone metabolism and function. Its structure features iodine substitutions at the 3 and 5 positions of the tyrosine molecule, which is significant for its biological activity.
- Molecular Formula : C₁₁H₁₃N₁O₃I₂·HCl
- Molecular Weight : 497.5 g/mol
- Synthesis : Typically synthesized through iodination of L-tyrosine followed by esterification with ethanol and hydrochloric acid.
This compound interacts with thyroid hormone receptors (TRs), particularly TRα and TRβ. Its structural similarity to natural thyroid hormones allows it to mimic their effects, influencing various physiological processes such as metabolism, growth, and development. The compound's ability to act as a thyromimetic makes it valuable in studying thyroid hormone-related functions and disorders.
Research Applications
The compound has been utilized in various research contexts:
- Thyroid Hormone Metabolism : Studies have shown that it can affect the metabolism of thyroid hormones, potentially influencing conditions such as hypothyroidism and hyperthyroidism.
- Diagnostic Imaging : Due to its iodinated nature, it is explored for use in imaging techniques, providing insights into thyroid function and disorders.
- Therapeutic Potential : There is ongoing research into its potential therapeutic applications for thyroid-related diseases, including its role in developing new treatments.
Case Study 1: Thyroid Hormone Receptor Interaction
A study investigated the interaction of this compound with TRα using competitive binding assays. The compound demonstrated significant binding affinity, suggesting its potential as a selective thyromimetic agent. The results indicated that it could activate TRα more effectively than other analogs in specific cellular contexts, such as U2OS and HeLa cells .
Case Study 2: Metamorphosis in Amphibians
Research on the effects of this compound on Xenopus laevis tadpoles showed that it could induce precocious metamorphosis. This effect correlates with TRα activation and highlights the compound's biological relevance in developmental biology studies related to thyroid hormones .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and other related compounds:
| Compound | Iodination Pattern | Biological Activity | Specific Applications |
|---|---|---|---|
| L-3,5-Diiodotyrosine ethyl ester HCl | 3,5 | Thyromimetic; affects metabolism | Thyroid studies; imaging |
| 3-Iodo-L-tyrosine | 3 | Less potent thyromimetic | Limited research applications |
| 3,3’,5,5’-Tetraiodothyroacetic acid | 3,3’,5,5’ | Stronger thyromimetic effects | Potential therapeutic uses |
| N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester | 3,5 | Similar but with acetyl modification | Varies based on acetylation effects |
Unique Features
This compound stands out due to its specific iodination pattern and esterification that confer distinct chemical properties. Its effectiveness in mimicking thyroid hormones makes it particularly valuable for research into thyroid function and disorders .
Q & A
Q. How can the compound be applied in cross-disciplinary studies (e.g., marine biology or environmental toxicology)?
- Methodological Answer : Use as a tracer in marine iodine cycle studies (e.g., algal uptake experiments). Deploy LC-MS/MS to quantify its persistence in seawater and bioaccumulation in filter feeders (e.g., mussels). Compare to natural iodotyrosines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
